5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester
Overview
Description
5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H9ClO5S and a molecular weight of 264.69 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester typically involves the chlorosulfonation of 2-hydroxy-4-methylbenzoic acid methyl ester. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Hydrolysis: The major product is 5-chlorosulfonyl-2-hydroxy-4-methylbenzoic acid.
Scientific Research Applications
5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: In the study of enzyme inhibitors and other biochemical processes.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzoic acid methyl ester: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
5-Chlorosulfonyl-2-hydroxybenzoic acid methyl ester: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester is unique due to the presence of both the chlorosulfonyl and ester functional groups, which provide a combination of reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-hydroxy-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-5-3-7(11)6(9(12)15-2)4-8(5)16(10,13)14/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJTBDFHDQPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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